4-(Methylamino)-3-nitrobenzoic acid is a chemical compound with significant relevance in organic chemistry and pharmaceutical applications. It is recognized for its structural features that allow it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
The compound is derived from 4-chloro-3-nitrobenzoic acid through a series of chemical reactions involving methylamine. This transformation is particularly important in the synthesis of pharmaceuticals, where 4-(methylamino)-3-nitrobenzoic acid serves as an intermediate.
4-(Methylamino)-3-nitrobenzoic acid is classified as an aromatic amine and a nitro compound. Its systematic name reflects the presence of both a methylamino group and a nitro group attached to a benzoic acid framework.
The synthesis of 4-(methylamino)-3-nitrobenzoic acid typically involves the following steps:
The molecular formula for 4-(methylamino)-3-nitrobenzoic acid is , with a molecular weight of approximately 196.16 g/mol. The structure features:
4-(Methylamino)-3-nitrobenzoic acid can participate in various chemical reactions, including:
The compound's reactivity is largely attributed to its functional groups, which can undergo transformations typical of both amines and carboxylic acids, making it a valuable building block in organic chemistry .
The mechanism by which 4-(methylamino)-3-nitrobenzoic acid exerts its effects typically involves interactions at the molecular level with biological targets. While specific mechanisms related to therapeutic effects may vary, compounds like this often influence enzymatic activity or receptor binding due to their structural characteristics.
Research into similar compounds suggests that modifications in the amino and nitro groups can significantly alter biological activity, highlighting the importance of precise synthetic pathways in drug development .
4-(Methylamino)-3-nitrobenzoic acid is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants such as Dabigatran Etexilate. Its ability to undergo various chemical transformations makes it a key component in developing new medicinal compounds and studying their effects within biological systems .
The compound 4-(Methylamino)-3-nitrobenzoic-d3 acid is a deuterated derivative of the parent molecule 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5). Its systematic name designates deuterium atoms substituting all three hydrogen atoms in the methyl group (–CD3) of the methylamino substituent. The molecular formula is C8H5D3N2O4, with a molecular weight of 199.18 g/mol (compared to 196.16 g/mol for the non-deuterated form) [1] [6]. The structure features a benzoic acid core with a nitro (–NO2) group at position 3 and a deuterated methylamino (–NCD3) group at position 4, creating a meta-substitution pattern relative to the carboxylic acid functionality [6].
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 41263-74-5 (parent compound) | [2] [4] |
Molecular Formula (d3) | C8H5D3N2O4 | Derived from [6] |
Molecular Weight (d3) | 199.18 g/mol | Calculated |
Parent Melting Point | >300°C | [2] [6] |
Parent pKa | 4.28 ± 0.10 | [2] |
Parent LogP | 1.54 (at 22°C, pH6) | [2] |
SMILES Notation (d3) | O=C(O)C1=CC=C(NC([2H])([2H])[2H])C(N+=O)=C1 | Adapted from |
The characteristic vibrational modes in infrared spectroscopy include C–D stretches at ~2100-2200 cm-1, distinct from C–H stretches. Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuteration through the absence of the proton signal at ~2.8-3.0 ppm (where the methylamino protons appear in the parent compound) [6]. Mass spectrometry shows a characteristic +3 m/z shift for the molecular ion peak compared to the non-deuterated analog [1].
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into organic molecules to exploit kinetic isotope effects (KIEs) and enable precise tracking of metabolic fates. The deuteration of the methylamino group in 4-(Methylamino)-3-nitrobenzoic-d3 acid serves critical research functions:
Metabolic Pathway Tracing: The C–D bonds resist enzymatic cleavage (e.g., via cytochrome P450 oxidases) more effectively than C–H bonds due to higher bond dissociation energy (~465 kJ/mol vs. ~439 kJ/mol for C–H) [2] [6]. This allows researchers to differentiate parent compounds from metabolites using mass spectrometry. For example, when the non-deuterated methyl group undergoes oxidative demethylation, the deuterated version produces identifiable deuterated metabolites, illuminating metabolic pathways.
Improved Pharmacokinetic Profiling: Deuteration slows oxidative N-demethylation, a common metabolic pathway for methylamino-containing drugs. This enhances the compound's metabolic stability and extends its half-life in biological systems, enabling more accurate absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies .
Quantification Accuracy: In mass spectrometry-based assays, the +3 Da mass shift allows the deuterated compound to serve as an internal standard for quantifying the non-deuterated form in complex biological matrices (e.g., plasma, urine), minimizing matrix effects and improving analytical precision [1].
Table 2: Applications Enabled by Deuterium Labeling
Research Application | Mechanism | Benefit |
---|---|---|
Metabolic Stability Studies | Kinetic Isotope Effect (KIE) delays C–D bond cleavage | Identifies metabolic soft spots; guides molecular optimization |
Metabolite Identification | Mass shift detection of deuterated metabolites | Unambiguously traces metabolic pathways |
Quantitative Bioanalysis | Isotopic internal standard minimizes ion suppression | Enhances accuracy of pharmacokinetic measurements |
Reaction Mechanism Elucidation | Isotopic labeling tracks atom fate in chemical transformations | Confirms reaction intermediates; validates synthetic routes |
The deuterated methyl group (–CD3) is chemically inert under most reaction conditions, ensuring isotopic integrity during synthesis. High isotopic purity (>99% deuterium incorporation) is essential to avoid metabolic data misinterpretation [6].
The development of 4-(Methylamino)-3-nitrobenzoic acid and its deuterated analog is intertwined with pharmaceutical research:
Initial Synthesis (1970s): The parent compound (CAS 41263-74-5) was first synthesized as a chemical intermediate via nitration of 4-(methylamino)benzoic acid or selective reduction of 3-nitro-4-aminobenzoic acid derivatives. Early synthetic routes faced challenges with regioselectivity and purity [2].
Recognition as Pharmaceutical Intermediate (2000s): The compound gained prominence as Intermediate 5 in synthesizing Dabigatran Etexilate, a direct thrombin inhibitor anticoagulant [2]. Its role involved constructing the benzimidazole core of Dabigatran. This application spurred demand for high-purity (>98%) material, as reflected in commercial listings [2] [4].
Deuterated Analog Development (2010s): With the need to study Dabigatran's metabolism and optimize its pharmacokinetics, deuterated versions were synthesized. Key milestones included:
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9